Methyl 3-Methylbenzofuran-4-carboxylate
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Overview
Description
Methyl 3-Methylbenzofuran-4-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. This compound is characterized by a benzofuran ring structure with a methyl group at the 3-position and a carboxylate group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors under acidic or basic conditions For example, the cyclization of 2-hydroxyphenylacetic acid derivatives can yield benzofuran compounds
Industrial Production Methods
Industrial production of Methyl 3-Methylbenzofuran-4-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Methylbenzofuran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylate group to an alcohol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran ring or the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 3-Methylbenzofuran-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: The compound can be used in studies to investigate its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, such as anti-inflammatory or antiviral activities.
Industry: The compound can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-Methylbenzofuran-4-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes or receptors, potentially inhibiting or activating biological processes. For example, it may bind to and inhibit enzymes involved in inflammation or microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-Methylbenzofuran-4-carboxylate
- Methyl 5-Methylbenzofuran-4-carboxylate
- Ethyl 3-Methylbenzofuran-4-carboxylate
Uniqueness
Methyl 3-Methylbenzofuran-4-carboxylate is unique due to the specific positioning of the methyl and carboxylate groups on the benzofuran ring. This unique structure can influence its reactivity and biological activity, making it distinct from other similar compounds. The specific arrangement of functional groups can result in different interactions with biological targets, leading to unique pharmacological properties.
Properties
Molecular Formula |
C11H10O3 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 3-methyl-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C11H10O3/c1-7-6-14-9-5-3-4-8(10(7)9)11(12)13-2/h3-6H,1-2H3 |
InChI Key |
XYNGPOQDVIRYHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC=CC(=C12)C(=O)OC |
Origin of Product |
United States |
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